Ammonium bisulfite

Description

This compound is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals.

Properties

CAS No. |

10192-30-0 |

|---|---|

Molecular Formula |

H5NO3S |

Molecular Weight |

99.11 g/mol |

IUPAC Name |

azane;sulfurous acid |

InChI |

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |

InChI Key |

ZETCGWYACBNPIH-UHFFFAOYSA-N |

SMILES |

[NH4+].OS(=O)[O-] |

Canonical SMILES |

N.OS(=O)O |

boiling_point |

Sublimates at 302.0° F (USCG, 1999) |

Color/Form |

Colorless crystals Colorless to yellow |

density |

2.03 at 68 °F 1.40 (72% aqueous solution) (USCG, 1999) Sp gr: 2.03 Relative density (water = 1): 2.0 |

Other CAS No. |

10192-30-0 |

physical_description |

Ammonium bisulfite is colorless crystals which are soluble in water. It is noncombustible. It is corrosive to aluminum. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. Ammonium bisulfite is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals. Liquid COLOURLESS-TO-YELLOW CRYSTALS. |

Pictograms |

Irritant |

Related CAS |

17026-44-7 (Parent) |

solubility |

In water: 267 g/100 ml @ 10 °C, 620 G/100 ml @ 60 °C In water: 71.8 g/100 ml @ 0 deg Solubility in water, g/100ml at 10 °C: 267 |

Synonyms |

ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ammonium Bisulfite in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ammonium bisulfite in the field of epigenetics, with a primary focus on its application in DNA methylation analysis. We will delve into the core chemical principles, compare its performance with the more conventional sodium bisulfite, provide detailed experimental protocols, and discuss its significance in the development of epigenetic therapies.

Introduction to Bisulfite Conversion in Epigenetics

DNA methylation, the addition of a methyl group to the fifth carbon of a cytosine residue (to form 5-methylcytosine or 5mC), is a fundamental epigenetic modification.[1] It plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genomic stability.[2] Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer.[3]

To decipher these methylation patterns, researchers rely on a technique that can distinguish between cytosine (C) and 5-methylcytosine (5mC) at single-nucleotide resolution. The "gold standard" for this is bisulfite sequencing.[1][4][5][6] This method is predicated on a chemical reaction where bisulfite treatment deaminates unmethylated cytosines into uracil (U), while 5-methylcytosines remain largely unreactive.[4][7][8] Subsequent PCR amplification converts the uracils to thymines (T), allowing for the identification of originally methylated sites by comparing the treated sequence to a reference genome.[5][9]

The Chemical Mechanism of Bisulfite Conversion

The conversion of cytosine to uracil via bisulfite treatment is a three-step chemical process:

-

Sulfonation : Under acidic conditions, the bisulfite ion (HSO₃⁻) engages in a nucleophilic attack on the C6 carbon of the cytosine ring, forming a cytosine-6-sulfonate intermediate.[8]

-

Hydrolytic Deamination : The resulting intermediate undergoes hydrolytic deamination at the C4 position, which removes the amino group and transforms the cytosine derivative into a uracil-6-sulfonate.[8]

-

Alkali Desulfonation : In the final step, an increase in pH through the addition of an alkali solution removes the sulfonate group, yielding uracil.[8]

The methyl group at the C5 position of 5-methylcytosine sterically hinders the initial sulfonation step, thus protecting it from deamination under standard reaction conditions.

This compound vs. Sodium Bisulfite

While sodium bisulfite is traditionally used for this conversion, this compound has emerged as a valuable alternative, particularly for protocols requiring faster reaction times. The primary advantage of this compound is its higher solubility, which allows for the preparation of more concentrated solutions (e.g., 9M). This high concentration can significantly accelerate the deamination reaction.

However, the choice between ammonium and sodium bisulfite, or more broadly, between different commercial kits and "homebrew" protocols, involves a trade-off between conversion efficiency, DNA degradation, and DNA recovery. Harsh reaction conditions (high temperature and extreme pH) can lead to significant DNA fragmentation and loss.[4][6][10]

Data Presentation: Performance of Bisulfite Conversion Methods

The following tables summarize quantitative data from comparative studies of various bisulfite conversion kits. While not a direct comparison of "homebrew" ammonium versus sodium bisulfite, this data provides valuable insights into the performance metrics researchers can expect from different methodologies.

Table 1: Comparison of Bisulfite Conversion Kit Efficiency and DNA Recovery

| Kit/Method | Conversion Efficiency (%) | DNA Recovery (%) | Reference |

| Premium Bisulfite kit (Diagenode) | 99.0 ± 0.035 | 55.0 ± 2.6 | [6] |

| EpiTect Bisulfite kit (Qiagen) | 98.4 ± 0.013 | 50.2 ± 2.0 | [6] |

| MethylEdge Bisulfite Conversion System (Promega) | 99.8 ± 0.000 | 52.0 ± 3.0 | [6] |

| BisulFlash DNA Modification kit (Epigentek) | 97.9 | 33.2 ± 3.4 | [6] |

| Commercial Kit Average (cfDNA input) | 96 - 100 | 22 - 66 | [11][12] |

| General "Homebrew" (reported) | >99.5 | Variable, often lower | [8] |

Note: DNA recovery can vary significantly based on input DNA amount and quality.

Table 2: Impact of Bisulfite Conversion on DNA Fragmentation

| Kit/Method | Fragmentation Level | Key Findings | Reference |

| Enzymatic Conversion (EC) | Low-Medium (3.3 ± 0.4) | Causes less fragmentation than BC, more robust for degraded input DNA. | [10] |

| Bisulfite Conversion (BC) | High (14.4 ± 1.2) | Harsh chemical treatment causes severe DNA fragmentation. | [10] |

| Various Commercial Kits | High variability | Some kits are better at recovering short DNA fragments (<100 bp). | [11][12] |

Experimental Protocols

Here we provide detailed methodologies for a standard "homebrew" sodium bisulfite conversion and a rapid protocol utilizing this compound.

Standard "Homebrew" Sodium Bisulfite Conversion Protocol

This protocol is adapted from established methods and is suitable for converting up to 2 µg of genomic DNA.[13][14]

Materials:

-

Genomic DNA (up to 2 µg)

-

Sodium Bisulfite (Sigma, #S8890)

-

Hydroquinone (Sigma, #H9003)

-

Sodium Hydroxide (NaOH)

-

Ammonium Acetate (NH₄OAc)

-

Ethanol (70% and 100%)

-

Nuclease-free water

-

DNA purification kit (e.g., column-based)

Procedure:

-

DNA Denaturation:

-

Resuspend up to 2 µg of genomic DNA in 20 µl of nuclease-free water.

-

Add 2 µl of freshly prepared 3M NaOH to a final concentration of 0.3M.

-

Incubate at 42°C for 30 minutes to denature the DNA.

-

-

Bisulfite Reaction (Sulfonation & Deamination):

-

Immediately before use, prepare the bisulfite solution: Dissolve 8.1 g of sodium bisulfite in 17 ml of cold water, adjust the pH to 5.0 with 10N NaOH, and bring the final volume to 20 ml. Add hydroquinone to a final concentration of 0.5 mM. Protect from light.

-

Add 240 µl of the fresh bisulfite solution to the denatured DNA.

-

Incubate at 55°C for 16-18 hours in the dark. Overlaying with mineral oil can prevent evaporation.

-

-

DNA Desalting:

-

Purify the DNA using a column-based kit according to the manufacturer's instructions to remove the bisulfite solution.

-

-

Desulfonation:

-

Add 5.5 µl of freshly prepared 3M NaOH to the purified DNA.

-

Incubate at 37°C for 15 minutes.

-

-

Final Purification and Elution:

-

Neutralize the solution by adding 33 µl of 10M NH₄OAc (pH 7.0).

-

Precipitate the DNA by adding three volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed to pellet the DNA.

-

Wash the pellet twice with 70% ethanol.

-

Air-dry the pellet and resuspend in an appropriate volume of TE buffer or nuclease-free water.

-

Rapid this compound Conversion Protocol

This protocol is designed for faster conversion times by using a high concentration of this compound.[13]

Materials:

-

Genomic DNA

-

This compound solution (45%)

-

Sodium Bisulfite

-

Hydroquinone

-

Other reagents as listed in the standard protocol.

Procedure:

-

DNA Denaturation:

-

Follow the same denaturation procedure as in the standard protocol.

-

-

Rapid Bisulfite Reaction:

-

Freshly prepare a high-concentration (e.g., 9M) this compound solution. This may involve dissolving sodium bisulfite into a commercial 45% this compound solution.

-

Pre-heat the bisulfite solution to 70°C.

-

Add 180 µl of the hot this compound solution to the denatured DNA.

-

Vortex immediately and incubate for 1 hour at 70°C in the dark.

-

-

Desalting, Desulfonation, and Purification:

-

Follow steps 3-5 from the standard "homebrew" protocol.

-

Visualizing the Workflow

Understanding the experimental and decision-making processes is critical for successful DNA methylation analysis.

Role in Drug Development and Discovery

The ability to accurately map DNA methylation patterns is crucial for the development of epigenetic drugs, particularly DNA methyltransferase (DNMT) inhibitors.[2][15] These drugs aim to reverse the hypermethylation of tumor suppressor genes, a common event in cancer, thereby reactivating their expression.[16]

Bisulfite sequencing serves as a critical tool in this process in several ways:

-

Target Validation: It helps confirm that the gene targeted by a potential therapy is indeed silenced by promoter hypermethylation in cancer cells.

-

Efficacy Assessment: Researchers can use bisulfite sequencing to treat cells with a DNMT inhibitor and then measure the extent of demethylation at specific gene promoters or across the genome. This provides a direct, quantitative measure of the drug's effectiveness at its intended epigenetic target.[17]

-

Pharmacodynamic Biomarkers: Changes in the methylation status of specific CpG sites after treatment can serve as pharmacodynamic biomarkers in clinical trials, indicating that the drug is engaging its target in patients.[15]

-

Understanding Resistance: It can be used to investigate mechanisms of resistance to epigenetic therapies by comparing the methylation profiles of sensitive and resistant tumors.

While no specific protocols mandate the use of ammonium over sodium bisulfite in drug development pipelines, the principles and applications of bisulfite sequencing are universal. The choice of method will depend on the specific requirements of the study, such as the need for high-throughput screening where a rapid this compound protocol might be advantageous.

Conclusion

This compound, while less commonly cited than its sodium counterpart, plays a significant role in epigenetics by enabling rapid and efficient conversion of unmethylated cytosines for DNA methylation analysis. Its primary advantage lies in the ability to create highly concentrated solutions that accelerate the deamination reaction. The choice between different bisulfite conversion methods requires careful consideration of the trade-offs between speed, conversion efficiency, DNA degradation, and recovery. As a cornerstone of DNA methylation analysis, bisulfite sequencing, facilitated by reagents like this compound, is an indispensable tool for basic research and is integral to the development of the next generation of epigenetic therapies.

References

- 1. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Methylation and Drug Discovery: Unveiling Epigenetic Mechanisms for Therapeutic Breakthroughs | EpigenTek [epigentek.com]

- 3. The common bisulfite-conversion-based techniques to analyze DNA methylation in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of bisulfite kits for DNA methylation profiling in terms of DNA fragmentation and DNA recovery using digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 6. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. whatisepigenetics.com [whatisepigenetics.com]

- 8. geneticeducation.co.in [geneticeducation.co.in]

- 9. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 10. Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol Online: Bisulfite Modification (Conversion) of DNA [protocol-online.org]

- 15. Targeting DNA Methylation for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mcgill.ca [mcgill.ca]

- 17. mdpi.com [mdpi.com]

The Core Mechanism of Ammonium Bisulfite on DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ammonium bisulfite on DNA. The primary application of this chemical interaction lies in the field of epigenetics, specifically in the analysis of DNA methylation patterns through bisulfite sequencing. This document details the underlying chemical reactions, presents quantitative data on reaction efficiencies, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

The Chemical Underpinnings of Bisulfite Conversion

The fundamental principle of bisulfite-mediated DNA analysis is the differential chemical reactivity of cytosine and its methylated form, 5-methylcytosine (5-mC), to bisulfite treatment.[1][2][3] In essence, bisulfite deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains largely unreactive.[1][2][4][5] This chemical alteration allows for the determination of the methylation status of individual cytosine bases in a DNA sequence.

The conversion of cytosine to uracil by bisulfite is a three-step process:

-

Sulfonation: The bisulfite ion (HSO₃⁻) adds across the 5,6-double bond of the cytosine ring, forming a cytosine-6-sulfonate intermediate.[2][6][7] This reaction is reversible.[2][4]

-

Deamination: The cytosine-6-sulfonate intermediate undergoes hydrolytic deamination at the C4 position, resulting in the formation of a uracil-6-sulfonate intermediate and the release of an amino group.[2][6][7]

-

Desulfonation: Under alkaline conditions, the sulfonate group is removed from the uracil-6-sulfonate intermediate, yielding uracil.[6][7][8]

5-methylcytosine is significantly more resistant to this process because the methyl group at the C5 position hinders the initial sulfonation step.[2][4] Consequently, after bisulfite treatment and subsequent PCR amplification, unmethylated cytosines are read as thymines (as uracil pairs with adenine), while 5-methylcytosines are still read as cytosines.[1][4]

This compound vs. Sodium Bisulfite

While sodium bisulfite has traditionally been used for this procedure, this compound offers the advantage of increased solubility. This allows for the preparation of higher concentration bisulfite solutions (e.g., 9 M), which can lead to a faster deamination reaction.[8][9] Shorter incubation times are beneficial as they can reduce the degradation of DNA that often occurs during the harsh bisulfite treatment process.[5][8][10] However, some studies have reported lower conversion efficiencies with this compound compared to sodium bisulfite, suggesting that further optimization of protocols may be necessary for its widespread application.[8]

Quantitative Data on Bisulfite Conversion

The efficiency and potential for error in bisulfite conversion are critical factors in the accuracy of DNA methylation analysis. The two primary types of errors are failed conversion of unmethylated cytosine and inappropriate conversion of 5-methylcytosine.[11][12]

| Parameter | Condition | Result | Reference |

| Conversion Efficiency of Cytosine to Uracil | 9 M bisulfite, 90°C, 10 min | 99.6% | [9][13] |

| 9 M bisulfite, 70°C, 30 min | 100% | [9] | |

| Conventional Methods | >99% | [5][14] | |

| Inappropriate Conversion of 5-mC to Thymine | 9 M bisulfite, 90°C, 10 min | <10% | [9][13] |

| DNA Recovery | Improved Method | >80% | [5][14] |

| Traditional Methods | Significant DNA loss (up to 90%) | [8] |

Experimental Protocols

The following sections outline a general protocol for bisulfite conversion of DNA using this compound, compiled from various sources. It is crucial to note that specific conditions may require optimization depending on the DNA source and downstream application.

Preparation of this compound Solution

A high concentration (e.g., 9 M) bisulfite solution can be prepared by combining ammonium sulfite monohydrate, sodium bisulfite, and a 45% this compound solution.[8] The mixture is heated to dissolve the components.[8] This solution will have an acidic pH (around 5.3), which is optimal for the deamination reaction.[8]

Caution: Bisulfite reagents are harmful if swallowed or inhaled and can cause irritation. They react with acids and water to release toxic sulfur dioxide gas. Always work in a well-ventilated area and wear appropriate personal protective equipment.[8]

DNA Denaturation and Bisulfite Treatment

-

Denaturation: The DNA must be fully denatured to a single-stranded form for the bisulfite to react with the cytosine bases.[8][15][16] This is typically achieved by treating the DNA with a strong base like sodium hydroxide (NaOH) or by heat denaturation.[6][8]

-

Bisulfite Reaction: The denatured DNA is then incubated with the hot this compound solution in the dark.[8] Incubation times and temperatures can vary, with rapid protocols using higher temperatures (e.g., 70°C - 90°C) for shorter periods (e.g., 10 - 60 minutes).[8][9]

DNA Desalting and Desulfonation

-

Desalting: After the bisulfite reaction, the DNA is purified to remove the bisulfite and other salts. This can be done using commercially available DNA clean-up kits or by ethanol precipitation.[3][8]

-

Desulfonation: The final step is the removal of the sulfonate group from the uracil intermediates. This is achieved by treating the DNA with an alkaline solution (e.g., NaOH) at a moderate temperature (e.g., 37°C).[3][6]

-

Final Purification: The desulfonated DNA is then purified again, typically by ethanol precipitation with a carrier like glycogen to improve recovery.[3] The resulting single-stranded DNA is ready for downstream applications such as PCR and sequencing.

Visualizing the Process

Chemical Reaction Pathway

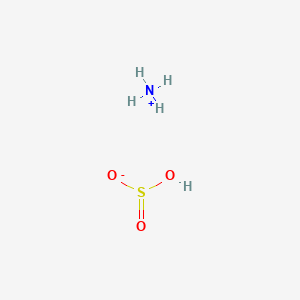

Caption: Chemical conversion of cytosine to uracil by this compound.

Experimental Workflow

Caption: General experimental workflow for DNA methylation analysis.

Conclusion

The reaction of this compound with DNA is a cornerstone of modern epigenetic research. By selectively converting unmethylated cytosines to uracils, it provides a powerful tool for mapping DNA methylation at single-nucleotide resolution. Understanding the chemical mechanism, optimizing experimental protocols, and being aware of the quantitative aspects of the conversion process are all critical for obtaining accurate and reliable methylation data. The use of this compound presents an opportunity for faster reaction times, though careful protocol optimization is key to ensuring high conversion efficiency and minimizing DNA degradation.

References

- 1. Bisulfite - Wikipedia [en.wikipedia.org]

- 2. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.zymoresearch.com [files.zymoresearch.com]

- 6. The bisulfite genomic sequencing protocol [file.scirp.org]

- 7. youtube.com [youtube.com]

- 8. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of DNA by bisulfite treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Errors in the bisulfite conversion of DNA: modulating inappropriate- and failed-conversion frequencies | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Accelerated bisulfite-deamination of cytosine in the genomic sequencing procedure for DNA methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 16. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Rapid DNA Methylation Analysis: A Technical Guide to Early Ammonium Bisulfite Sequencing Protocols

For Researchers, Scientists, and Drug Development Professionals

The ability to accurately sequence DNA and its modifications is a cornerstone of modern molecular biology and a critical tool in drug development. Among these modifications, 5-methylcytosine (5mC) plays a pivotal role in gene regulation and cellular differentiation, and its aberrant patterns are hallmarks of various diseases, including cancer. Bisulfite sequencing has long been the gold standard for detecting 5mC at single-nucleotide resolution. Early methods predominantly relied on sodium bisulfite for the chemical conversion of unmethylated cytosines to uracils. However, these protocols were often hampered by long reaction times and the potential for DNA degradation. This technical guide delves into the seminal early research that introduced ammonium bisulfite as a more efficient alternative, paving the way for high-speed and improved DNA methylation analysis.

Core Principle: The Advantage of this compound

The foundational work by Hayatsu and colleagues in the early 2000s highlighted a key chemical principle: the increased solubility of this compound over sodium bisulfite.[1] This higher solubility allows for the preparation of more concentrated bisulfite solutions, which in turn accelerates the deamination of cytosine to uracil.[1][2] This seemingly simple substitution offered a significant breakthrough, drastically reducing the required incubation times from many hours to under an hour, thereby minimizing DNA degradation, a critical factor when working with limited or precious samples.[2]

Quantitative Analysis of Early this compound Conversion Protocols

The initial studies by Shiraishi and Hayatsu provided key quantitative data on the efficiency of this compound-mediated conversion. Their work established optimal conditions for rapid and effective deamination of cytosine while leaving 5-methylcytosine largely intact.

| Parameter | Shiraishi & Hayatsu (2004)[2] | Hayatsu et al. (2004)[3] |

| Bisulfite Reagent | 9 M this compound | 9 M Bisulfite Solution (Ammonium-based) |

| Reaction Temperature | 90°C or 70°C | 90°C |

| Reaction Time | 20 min at 90°C or 40 min at 70°C | 10 min |

| Cytosine to Uracil Conversion Efficiency | >98% | 99.6% |

| 5-Methylcytosine Deamination | Majority remained intact | <10% |

Experimental Protocols from Foundational Studies

Preparation of High-Concentration this compound Solution (Hayatsu et al.)

A key innovation was the ability to create a highly concentrated bisulfite solution. A 10 M bisulfite solution at pH 5.4 was prepared by dissolving a mixture of 2.08 g of sodium bisulfite (NaHSO₃) and 0.67 g of ammonium sulfite monohydrate ((NH₄)₂SO₃·H₂O) in 5.0 ml of a 50% this compound ((NH₄)HSO₃) solution by heating at 70°C for 5–10 minutes.[4]

Rapid Deamination Protocol (Shiraishi and Hayatsu, 2004)

This protocol outlines the high-speed conversion of cytosine in genomic DNA.

-

DNA Denaturation: The genomic DNA is first denatured to ensure it is single-stranded, a prerequisite for the bisulfite reaction. This is typically achieved by treatment with NaOH.

-

Bisulfite Reaction: The denatured DNA is then incubated with a 9 M this compound solution at either 90°C for 20 minutes or 70°C for 40 minutes.[2]

-

Purification of Bisulfite-Treated DNA: After the reaction, the DNA is purified to remove the bisulfite and other reagents. This often involves the use of DNA purification columns.

-

Desulfonation: The converted DNA is then treated with an alkaline solution (e.g., NaOH) to remove the sulfonate group from the uracil, completing the conversion.[1]

-

Final Purification: A final purification step is performed to yield clean, single-stranded DNA ready for PCR amplification and sequencing.

Visualizing the Workflow and Chemical Rationale

The following diagrams illustrate the key experimental workflow and the underlying chemical principles of this compound sequencing.

Conclusion

The introduction of this compound in the early 2000s marked a significant advancement in the field of epigenetics. The ability to perform bisulfite conversion in a fraction of the time required by traditional sodium bisulfite methods, while maintaining high conversion efficiency and minimizing DNA damage, opened new avenues for large-scale and high-throughput DNA methylation studies. The foundational research by Hayatsu and Shiraishi laid the groundwork for many of the rapid bisulfite sequencing kits and protocols that are widely used by researchers today in basic science, clinical diagnostics, and drug development. This technical guide provides a concise overview of this pivotal development, offering both the historical context and the practical details for understanding and applying these powerful techniques.

References

- 1. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-speed conversion of cytosine to uracil in bisulfite genomic sequencing analysis of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accelerated bisulfite-deamination of cytosine in the genomic sequencing procedure for DNA methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ammonium Bisulfite in Unraveling the Epigenome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium bisulfite is a critical reagent in molecular biology, primarily utilized for the bisulfite conversion of DNA, a cornerstone technique in the study of DNA methylation. This technical guide provides an in-depth exploration of the chemical properties of this compound relevant to its application in epigenetics research. It details the mechanism of bisulfite-mediated deamination of cytosine, outlines comprehensive experimental protocols for DNA conversion, and presents quantitative data on reaction parameters. Furthermore, this guide discusses the advantages and challenges associated with the use of this compound, particularly in comparison to its sodium counterpart, and provides troubleshooting strategies for common experimental hurdles. The included diagrams of the chemical pathways and experimental workflows serve as a visual aid for researchers employing this powerful technique in their investigations of gene regulation and disease.

Introduction to this compound in Molecular Biology

This compound (NH₄HSO₃) is an inorganic compound that has found a niche but crucial application in the field of molecular biology, specifically in the analysis of DNA methylation.[1] DNA methylation, the addition of a methyl group to the cytosine base, is a fundamental epigenetic modification that plays a pivotal role in gene regulation, cellular differentiation, and the development of various diseases, including cancer. The ability to accurately map methylation patterns is therefore essential for understanding these complex biological processes.

The primary use of this compound in this context is as a key reagent in bisulfite sequencing. This technique relies on the chemical's ability to selectively deaminate unmethylated cytosine residues to uracil, while leaving methylated cytosines largely unaffected.[2] Subsequent PCR amplification and sequencing then allows for the precise identification of methylated sites at single-nucleotide resolution.[2] The higher solubility of this compound compared to sodium bisulfite enables the preparation of more concentrated solutions, which can facilitate faster reaction times.[2]

Chemical Properties and Reaction Mechanism

This compound is the ammonium salt of bisulfurous acid. Its key chemical property relevant to molecular biology is its role as a nucleophile that readily attacks the C6 position of the cytosine ring. This initiates a series of reactions that ultimately leads to the deamination of cytosine to uracil.

The overall process can be broken down into three main steps:

-

Sulfonation: The bisulfite ion adds to the 5-6 double bond of cytosine.

-

Hydrolytic Deamination: The resulting cytosine-bisulfite derivative undergoes hydrolytic deamination to form a uracil-bisulfite derivative.

-

Alkali Desulfonation: Treatment with an alkali removes the sulfonate group, yielding uracil.[3]

References

The Reactivity of Ammonium Bisulfite with Cytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical reactivity of ammonium bisulfite with cytosine, a cornerstone reaction in the field of epigenetics, particularly for DNA methylation analysis. The use of this compound offers significant advantages in terms of reaction speed and efficiency for the selective deamination of cytosine to uracil, while leaving 5-methylcytosine largely intact. This document details the underlying chemical mechanism, presents quantitative data on reaction kinetics, and provides comprehensive experimental protocols for researchers.

Core Reaction Mechanism

The conversion of cytosine to uracil mediated by bisulfite is a three-step process. The use of this compound allows for higher molar concentrations of the bisulfite ion, which accelerates the rate-limiting second step.[1][2]

-

Sulfonation: A reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) across the 5,6-double bond of the cytosine ring. This reaction is favored under acidic conditions and results in the formation of a cytosine-6-sulfonate intermediate.[1][3]

-

Hydrolytic Deamination: The cytosine-6-sulfonate intermediate undergoes hydrolysis, leading to the removal of the amino group at the C4 position and its replacement with a hydroxyl group. This irreversible step is the rate-determining step of the overall reaction and results in the formation of a uracil-6-sulfonate intermediate.[1][2] The rate of this step is dependent on the bisulfite concentration.[1][2]

-

Desulfonation: Under alkaline conditions, the sulfonate group is eliminated from the uracil-6-sulfonate intermediate, regenerating the 5,6-double bond and forming uracil.[3][4]

The key to the utility of this reaction in DNA methylation studies is the significant difference in the reaction rate between cytosine and 5-methylcytosine. The methyl group at the C5 position of 5-methylcytosine hinders the initial sulfonation step, making its conversion to thymine (the analogue of uracil) a much slower process.[1][4]

Quantitative Data on Reaction Kinetics

The efficiency and speed of the cytosine to uracil conversion are influenced by several factors, including bisulfite concentration, temperature, and pH. This compound allows for the preparation of highly concentrated solutions (e.g., 9-10 M), which significantly shortens reaction times compared to traditional sodium bisulfite protocols.[1][2][5]

| Parameter | Condition | Observation | Reference |

| Cytosine Conversion Rate | 9 M bisulfite, 90°C, 20 min | Complete conversion of cytosine to uracil. | [5] |

| Cytosine Conversion Rate | 9 M bisulfite, 70°C, 40 min | Complete conversion of cytosine to uracil. | [5] |

| 5-Methylcytosine Deamination | 9 M (NH₄)HSO₃-NaHSO₃, 90°C, 10 min | Less than 10% deamination. | [2] |

| 5-Methylcytosine Deamination | 9 M (NH₄)HSO₃-NaHSO₃, 70°C, 10 min | 16% deamination. | [2] |

| Reaction Half-life (Deoxycytidine) | 9 M bisulfite, pH 5.4, 90°C | < 1 min | [2] |

| Reaction Half-life (Deoxycytidine) | 9 M bisulfite, pH 5.4, 70°C | Not specified, but 98% conversion at 20 min. | [6] |

| Reaction Half-life (Deoxycytidine) | 9 M bisulfite, pH 5.4, 50°C | 5 min | [2] |

| Reaction Half-life (Deoxycytidine) | 9 M bisulfite, pH 5.4, 37°C | 17 min | [2] |

| Optimal pH Range | 50% this compound with 1 M sodium bisulfite, 60°C | 5.0 - 5.6 | [2] |

Experimental Protocols

The following protocols are adapted from established methodologies for the bisulfite conversion of DNA using this compound. It is crucial to wear appropriate personal protective equipment, as bisulfite reagents are irritants and can release toxic sulfur dioxide gas.[4]

Preparation of High-Concentration this compound Solution (e.g., ~9-10 M)

Materials:

-

This compound solution (e.g., 45%)[4]

-

Sodium bisulfite (≥90%)[4]

-

Ammonium sulfite monohydrate (≥ 92%)[4]

-

Nuclease-free water

Procedure:

To be performed in a chemical fume hood.

-

To a small beaker or glass vial, add 0.603 g of ammonium sulfite monohydrate and 1.872 g of sodium bisulfite.[4]

-

Carefully add 4.5 ml of a 45% this compound solution.[4]

-

Loosely cap the container and allow the components to dissolve, which may require gentle warming. The final pH should be in the optimal range of 5.0-5.6.[2]

-

This solution should be freshly prepared for optimal results.

Rapid Bisulfite Conversion of DNA

This protocol is designed for the rapid conversion of cytosine in purified DNA samples.

Materials:

-

Purified DNA (up to 2 µg)

-

Freshly prepared high-concentration this compound solution

-

Nuclease-free water

-

DNA purification columns or magnetic beads

-

Desulfonation buffer (e.g., 0.3 M NaOH)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

DNA Denaturation: Dilute the DNA sample to a final volume of 20 µl with nuclease-free water in a PCR tube. Denature the DNA by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice for at least 2 minutes.[4]

-

Bisulfite Treatment: Add 180 µl of the hot (~70°C) high-concentration this compound solution to the denatured DNA.[4] Vortex immediately to ensure thorough mixing.

-

Incubation: Incubate the reaction mixture in the dark at 70°C for 40 minutes or 90°C for 20 minutes.[5] The use of a thermal cycler is recommended for precise temperature control.

-

Desalting: After incubation, purify the DNA from the bisulfite solution using a DNA purification kit with columns or magnetic beads according to the manufacturer's instructions. This step removes the high concentration of salt.

-

Desulfonation: Elute the DNA in a small volume (e.g., 50 µl) of a suitable buffer provided by the purification kit. Add an appropriate volume of desulfonation buffer (e.g., 0.3 M NaOH) to the eluted DNA and incubate at room temperature for 15-20 minutes. This step removes the sulfonate group from the uracil bases.

-

Final Purification: Neutralize the reaction and purify the desulfonated DNA using the same purification method as in step 4. Elute the final bisulfite-converted DNA in 20-50 µl of TE buffer or nuclease-free water. The converted DNA is now single-stranded and ready for downstream applications such as PCR and sequencing.

Visualizations

Reaction Mechanism

Caption: The three-step chemical conversion of cytosine to uracil by bisulfite.

Experimental Workflow

Caption: A streamlined workflow for the bisulfite conversion of genomic DNA.

References

- 1. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to Ammonium Bisulfite in RNA Modification Analysis: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ammonium bisulfite for the analysis of RNA modifications, with a particular focus on pseudouridine (Ψ) and 5-methylcytosine (m5C). This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and the implications of these modifications in cellular signaling and drug development.

Introduction: The Role of this compound in Epitranscriptomics

The field of epitranscriptomics, the study of post-transcriptional RNA modifications, is rapidly expanding, revealing a new layer of gene regulation. Among the more than 170 known RNA modifications, pseudouridine (Ψ), the most abundant internal RNA modification, and 5-methylcytosine (m5C) have garnered significant attention for their roles in RNA stability, translation, and various disease states, including cancer.[1][2][3]

This compound has emerged as a powerful chemical tool for the detection of these modifications at single-nucleotide resolution. Its utility stems from its differential reactivity with cytosine, 5-methylcytosine, and pseudouridine, allowing for their discrimination through next-generation sequencing. This guide will delve into the specifics of this methodology, providing researchers with the knowledge to effectively employ this compound in their own studies.

Chemical Principles of Bisulfite-Mediated RNA Analysis

The foundational principle of bisulfite sequencing lies in the chemical conversion of cytosine to uracil, while methylated cytosine remains largely unreactive.[4] This same principle has been adapted for RNA analysis, with additional discoveries regarding its reaction with pseudouridine.

At a low pH (around 5), bisulfite treatment of RNA leads to the deamination of cytosine (C) to uracil (U).[5] In contrast, 5-methylcytosine (m5C) is resistant to this conversion.[5] This differential reactivity allows for the identification of m5C sites, as they will be read as cytosine during reverse transcription and subsequent sequencing, while unmodified cytosines will be read as thymine (due to the U in the cDNA).[4]

A key discovery was the reaction of bisulfite with pseudouridine (Ψ). Unlike the reversible reaction with uridine, bisulfite reacts with pseudouridine to form a stable adduct.[5][6] This adduct is not efficiently bypassed by reverse transcriptase, leading to a characteristic "deletion" signature in the sequencing data at the site of modification.[5][6] By adjusting the pH to neutral (around 7), the reaction with cytosine can be largely suppressed, making the bisulfite treatment more specific for pseudouridine.[5]

This differential reactivity forms the basis for several sequencing methods, including RNA Bisulfite Sequencing (RBS-seq), Bisulfite-Induced Deletion Sequencing (BID-seq), and Pseudouridine-Read-through-and-indel-Analysis-by-Bisulfite/Sulfite-sequencing (PRAISE), each with its own set of optimized conditions and analytical approaches.[1][2]

Quantitative Comparison of this compound-Based Sequencing Methods

Several methods leveraging this compound have been developed for pseudouridine detection. Below is a comparative summary of some prominent techniques.

| Method | Principle | Conversion Efficiency of Ψ | Deletion Rate at Ψ sites | Off-Target C-to-U Conversion | Input RNA | Key Advantages | Key Limitations |

| RBS-seq | Bisulfite treatment at acidic pH induces deletions at Ψ sites and C-to-U conversion. | Modest (5-30%)[7] | Low to moderate[2] | High[2] | ~1 µg poly(A) RNA | Simultaneous detection of m5C and Ψ. | Low deletion rates for many Ψ sites; high C-to-U conversion complicates mapping.[2] |

| BID-seq | Optimized bisulfite treatment at neutral pH for stoichiometric conversion of Ψ to an adduct, leading to deletions. | Nearly stoichiometric[7] | High (up to ~70%)[7] | Undetectable[7] | 10-20 ng poly(A) RNA[7] | High sensitivity and specificity for Ψ; quantitative; low input requirement. | May miss some Ψ sites in highly structured regions or adjacent to other modifications.[7] |

| PRAISE | Bisulfite/sulfite treatment to induce deletion signatures at Ψ sites, with a focus on quantitative assessment. | High | High[8] | Low | Not specified | Quantitative and reproducible.[8] | Less detailed information available on off-target effects compared to BID-seq. |

| BIHIND | Bisulfite incorporation hinders ligation of adjacent probes, allowing for quantification via qPCR or sequencing. | Not directly measured | Not applicable | Low | As low as 0.1 ng total RNA[9] | Very low input requirement; suitable for targeted validation. | Not a transcriptome-wide discovery method.[9] |

Experimental Protocols: A Step-by-Step Guide to BID-seq

This section provides a detailed protocol for Bisulfite-Induced Deletion Sequencing (BID-seq), a highly sensitive and quantitative method for transcriptome-wide pseudouridine mapping.[6]

4.1. Materials

-

RNA: 10-20 ng of poly(A)+ RNA

-

Reagents for Bisulfite Conversion:

-

Sodium sulfite (Na2SO3)

-

Sodium bisulfite (NaHSO3)

-

Nuclease-free water

-

-

RNA Purification: RNA Clean & Concentrator kit (Zymo Research)

-

Reverse Transcription: SuperScript IV Reverse Transcriptase (Thermo Fisher Scientific)

-

Library Preparation: NEBNext Small RNA Library Prep Set for Illumina (New England Biolabs)

-

Primers and Adapters: As per library preparation kit instructions

4.2. Experimental Workflow

The following diagram illustrates the major steps in the BID-seq experimental workflow.

4.3. Detailed Methodology

-

RNA Preparation: Start with 10-20 ng of high-quality poly(A)+ selected RNA. Fragment the RNA to an appropriate size for sequencing (typically ~100-200 nucleotides). Perform 3' and 5' end repair to ensure efficient adapter ligation.

-

Adapter Ligation: Ligate the 3' and 5' sequencing adapters to the RNA fragments.

-

Bisulfite Treatment: Prepare a fresh solution of 2.4 M sodium sulfite and 0.36 M sodium bisulfite in nuclease-free water (neutral pH).[7] Incubate the adapter-ligated RNA with the bisulfite solution. The reaction conditions (temperature and time) should be optimized, but a typical incubation is at 70°C for 1-3 hours.

-

Desulfonation and Purification: After bisulfite treatment, purify the RNA using an RNA cleanup kit. Perform on-column desulfonation according to the kit manufacturer's instructions, which typically involves washing with a desulfonation buffer.

-

Reverse Transcription: Perform reverse transcription using SuperScript IV Reverse Transcriptase. The use of this specific enzyme is crucial for achieving high deletion rates at the bisulfite-modified pseudouridine sites.[7]

-

PCR Amplification: Amplify the resulting cDNA using primers that are complementary to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

-

Sequencing and Data Analysis: Sequence the amplified library on an Illumina platform. The resulting sequencing reads are then processed through a specialized bioinformatics pipeline to identify deletion sites corresponding to pseudouridine modifications.

Data Analysis Pipeline

The analysis of this compound sequencing data for pseudouridine detection requires a specialized pipeline to accurately identify and quantify the deletion signatures.

-

Quality Control and Preprocessing: Raw sequencing reads are first assessed for quality. Adapters and low-quality bases are trimmed.

-

Alignment: The processed reads are aligned to a reference genome or transcriptome.

-

Deletion Calling and Quantification: A key step is the identification of deletions in the aligned reads. The frequency of deletions at each uridine position is calculated to determine the stoichiometry of pseudouridylation.

-

Statistical Filtering and Annotation: Statistical tests are applied to distinguish true pseudouridine sites from background noise. Significant sites are then annotated with their genomic features.

Potential Biases and Off-Target Effects

While this compound is a powerful tool, it is important to be aware of potential biases and off-target effects.

-

Incomplete Conversion: Incomplete conversion of unmodified cytosine to uracil can lead to false-positive m5C calls. This can be influenced by RNA secondary structure.[4]

-

RNA Degradation: The harsh chemical treatment can lead to RNA degradation, resulting in lower library complexity and potential loss of information.

-

Off-target Reactions: While the reaction with pseudouridine is the most prominent for creating a sequencing signature, bisulfite can also react with other bases, though typically to a much lesser extent and often reversibly. There is limited evidence for significant stable adduct formation with adenosine or guanosine under standard bisulfite sequencing conditions that would lead to consistent sequencing errors. However, the potential for minor off-target effects should be considered, and appropriate controls are recommended.

-

PCR Bias: During the PCR amplification step, there can be a bias towards the amplification of certain fragments, which can affect the quantitative accuracy of the results.

Signaling Pathways and Implications for Drug Development

Pseudouridylation is not a random event but is dynamically regulated by a family of enzymes called pseudouridine synthases (PUS).[3] Dysregulation of these enzymes and the resulting changes in the "pseudouridinome" have been implicated in various diseases, particularly cancer.

One important signaling pathway involves PUS7 and its impact on the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3]

References

- 1. BID-seq for transcriptome-wide quantitative sequencing of mRNA pseudouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative sequencing using BID-seq uncovers abundant pseudouridines in mammalian mRNA at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering RNA modifications at base resolution: from chemistry to biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisulfite and Nanopore Sequencing for Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisulfite and Nanopore Sequencing for Pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nanopore signal deviations from pseudouridine modifications in RNA are sequence-specific: quantification requires dedicated synthetic controls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudouridine Detection and Quantification using Bisulfite Incorporation Hindered Ligation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ammonium Bisulfite Conversion of Unmethylated Cytosines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies underlying the ammonium bisulfite conversion of unmethylated cytosines, a cornerstone technique in DNA methylation analysis. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design, execute, and troubleshoot bisulfite conversion experiments.

Core Principles of Bisulfite Conversion

Bisulfite sequencing is the gold standard for DNA methylation analysis, offering single-nucleotide resolution. The methodology hinges on the differential chemical reactivity of cytosine and its methylated form, 5-methylcytosine (5mC), to bisulfite treatment.[1][2] Treatment of DNA with bisulfite chemically converts unmethylated cytosine residues to uracil, while 5-methylcytosine remains largely unreactive.[3][4] Subsequent PCR amplification replaces uracil with thymine, allowing for the differentiation between formerly unmethylated and methylated cytosines through sequencing.[2]

The use of this compound offers a key advantage over the more traditionally used sodium bisulfite. The higher solubility of this compound allows for the preparation of more concentrated solutions, which can accelerate the conversion reaction.[5] This can potentially reduce incubation times and minimize DNA degradation, a significant challenge in bisulfite-based methods.[3][5] However, it is crucial to optimize reaction conditions to ensure high conversion efficiency.[5]

The Chemical Mechanism

The conversion of unmethylated cytosine to uracil via bisulfite treatment is a three-step process:

-

Sulfonation: The bisulfite ion adds to the 5-6 double bond of the cytosine ring, forming a cytosine-6-sulfonate intermediate.[6]

-

Hydrolytic Deamination: The resulting intermediate undergoes hydrolytic deamination at the C4 position, removing the amino group and forming a uracil-6-sulfonate.[6]

-

Alkali Desulfonation: Treatment with an alkali solution removes the sulfonate group, yielding uracil.[6]

The methyl group at the C5 position of 5-methylcytosine sterically hinders the initial sulfonation step, rendering it significantly more resistant to bisulfite-mediated deamination.[5]

Experimental Protocols

A generalized protocol for this compound conversion of genomic DNA is provided below. It is imperative to note that optimal conditions, particularly incubation times and temperatures, may require empirical determination based on the specific DNA sample and downstream application.

Reagents and Materials

-

Genomic DNA (high quality)

-

This compound solution (e.g., 40-60% w/v)

-

Hydroquinone (antioxidant)

-

Sodium hydroxide (NaOH) for denaturation and desulfonation

-

DNA purification columns or beads

-

Nuclease-free water

Detailed Methodology

Step 1: DNA Denaturation

Complete denaturation of the DNA is critical as bisulfite reacts preferentially with single-stranded DNA.[4][7]

-

To your genomic DNA sample (e.g., up to 2 µg), add freshly prepared NaOH to a final concentration of 0.2-0.3 M.

-

Incubate at 37-42°C for 15-30 minutes.[8]

Step 2: Bisulfite Reaction

-

Prepare the this compound conversion reagent immediately before use. For a rapid protocol, a high concentration of bisulfite is used. For example, a 9 M bisulfite solution can be prepared.[3] It is also common to include an antioxidant like hydroquinone to prevent the oxidation of bisulfite.

-

Add the hot this compound solution to the denatured DNA.

-

Incubate the reaction in the dark. Incubation conditions can be varied; for instance, a rapid protocol might involve incubation at 70°C for 1 hour or 90°C for 10-20 minutes.[3][5] Longer incubations at lower temperatures (e.g., 50-55°C for 4-16 hours) are also used.[8][9]

Step 3: DNA Cleanup (Desalting)

-

Remove the bisulfite reagent using a DNA cleanup kit with spin columns or magnetic beads according to the manufacturer's instructions. This step is crucial to remove excess bisulfite and other reaction components that can inhibit downstream enzymatic reactions.

Step 4: Desulfonation

-

To convert the intermediate uracil-sulfonate to uracil, add NaOH to a final concentration of 0.3 M to the cleaned DNA.

-

Incubate at room temperature or slightly elevated temperatures (e.g., 37°C) for 15-20 minutes.[8]

Step 5: Final DNA Cleanup

-

Perform a final cleanup to remove the NaOH and other salts.

-

Elute the converted, single-stranded DNA in a small volume of nuclease-free water or a suitable elution buffer. The DNA is now ready for downstream applications such as PCR and sequencing.

Quantitative Data and Performance Metrics

The success of a bisulfite conversion experiment is determined by several key metrics, including conversion efficiency and the extent of DNA degradation.

Conversion Efficiency

The conversion efficiency is the percentage of unmethylated cytosines that are successfully converted to uracils. Incomplete conversion can lead to the misinterpretation of unmethylated cytosines as methylated, resulting in false-positive methylation calls.[4][6] Ideally, the conversion efficiency should be greater than 99%.[6]

| Parameter | Condition | Reported Conversion Efficiency | Reference |

| Reagent | This compound (9 M) | 99.6% | [3] |

| Reagent | Sodium Bisulfite | >99% | [1] |

| Temperature | 90°C (10 min) | 99.6% | [3] |

| Temperature | 70°C (16 min) | ~100% | [3] |

| Temperature | 55°C (4-18 h) | Maximum conversion rates | [9] |

Table 1: Reported Conversion Efficiencies under Various Conditions.

DNA Degradation

A significant drawback of bisulfite treatment is the degradation of DNA, which occurs primarily through depurination.[4] This fragmentation can lead to the loss of template molecules, potentially affecting the success of subsequent PCR amplification, especially for longer amplicons.[4] It has been reported that 84-96% of the DNA can be degraded during bisulfite treatment.[9]

| Treatment Condition | DNA Degradation | Reference |

| 55°C for 4-18 hours | 84-96% | [9] |

| 95°C for 1 hour | 84-96% | [9] |

Table 2: Extent of DNA Degradation during Bisulfite Treatment.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Conversion | - Insufficient denaturation- Low bisulfite concentration- Incorrect incubation time/temperature- High DNA input | - Ensure complete denaturation with fresh NaOH.- Use freshly prepared, high-quality bisulfite reagent.- Optimize incubation conditions.- Use the recommended amount of starting DNA (e.g., ≤ 2 µg).[5] |

| Low DNA Yield | - Excessive DNA degradation- Inefficient purification | - Reduce incubation time or temperature.- Ensure high-quality starting DNA.- Use a reliable DNA cleanup method. |

| PCR Amplification Failure | - Severe DNA degradation- Primer design issues | - Design primers for smaller amplicons.- Use polymerases tolerant of uracil-containing templates.- Optimize PCR conditions (annealing temperature, cycle number). |

Table 3: Common Issues and Troubleshooting Strategies.

Conclusion

This compound conversion is a powerful technique for the analysis of DNA methylation at single-base resolution. By understanding the underlying chemical principles, adhering to optimized protocols, and being aware of potential pitfalls, researchers can achieve high conversion efficiencies while minimizing DNA degradation, leading to reliable and reproducible methylation data. This guide provides a solid foundation for professionals in research and drug development to harness the full potential of this essential epigenetic methodology.

References

- 1. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA methylation analysis: speedup of bisulfite-mediated deamination of cytosine in the genomic sequencing procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 5. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigenie.com [epigenie.com]

- 8. Protocol Online: Bisulfite Modification (Conversion) of DNA [protocol-online.org]

- 9. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Genomic Secrets Faster: A Technical Guide to Ammonium Bisulfite in Epigenetic Analysis

For Immediate Release

A deep dive into the burgeoning applications of ammonium bisulfite in genomics, this technical guide is tailored for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the utility of this compound as a potent reagent in DNA and RNA methylation studies, presenting a faster alternative to conventional methods.

The study of epigenetics, particularly DNA and RNA methylation, is pivotal in understanding gene regulation, development, and disease. Bisulfite sequencing stands as the gold standard for mapping methylation patterns at single-nucleotide resolution. Traditionally, this method has relied on sodium bisulfite for the chemical conversion of unmethylated cytosines to uracils. However, the emergence of this compound as a viable alternative presents opportunities for accelerated workflows and potentially reduced DNA degradation. This guide explores the novel applications and comparative performance of this compound in genomics.

Core Principles: The Chemistry of Bisulfite Conversion

At the heart of bisulfite sequencing lies a chemical reaction that distinguishes between methylated and unmethylated cytosines. The process involves three key steps: sulfonation, deamination, and desulfonation.

Caption: Chemical conversion of cytosine to uracil.

This chemical transformation is the foundation of bisulfite sequencing, enabling the identification of methylation sites through subsequent sequencing. 5-methylcytosine (5mC) is largely resistant to this conversion under controlled conditions, thus preserving the epigenetic information.

This compound: The High-Speed Alternative

The primary advantage of substituting sodium bisulfite with this compound is the significant reduction in reaction time. The higher solubility of this compound allows for the preparation of more concentrated solutions, which in turn accelerates the deamination of unmethylated cytosine.[1] Conventional protocols using sodium bisulfite often require incubation times of 12-16 hours, whereas methods employing this compound can achieve conversion in as little as one hour.[1]

Comparative Performance: Speed vs. Efficiency

While the accelerated reaction time is a clear benefit, the conversion efficiency of this compound has been a subject of discussion. Some studies suggest that the faster conversion may come at the cost of lower deamination efficiency compared to the prolonged incubation with sodium bisulfite.[1][2] This trade-off is a critical consideration for researchers when choosing a bisulfite reagent.

The following table summarizes a comparative analysis of DNA recovery using a high-concentration this compound protocol ('Am-BS') versus other bisulfite treatment methods.

| DNA Fragment Type | 'Am-BS' Protocol Recovery (%) | 'Alkaline' Protocol Recovery (%) | 'Heat' Protocol Recovery (%) |

| C-poor | ~20 | ~55 | ~30 |

| C-rich | ~20 | ~40 | ~15 |

| Data adapted from a study comparing different bisulfite conversion protocols. The 'Am-BS' protocol utilized 9 M this compound.[3][4] |

The data suggests that the this compound protocol exhibits less bias in the recovery of cytosine-poor versus cytosine-rich fragments, albeit with a generally lower recovery rate compared to the 'Alkaline' protocol.[3][4] It is important to note that DNA degradation is a known side-effect of bisulfite treatment, and the harsher conditions of some protocols can lead to greater fragmentation.[5]

Experimental Protocol: Rapid DNA Deamination with this compound

This protocol is adapted from a rapid bisulfite treatment technique and is intended for experienced users. Optimization may be required for specific sample types and downstream applications.

Materials:

-

This compound solution (e.g., 45% w/v)

-

Ammonium sulfite monohydrate

-

Sodium bisulfite

-

DNA sample (up to 2 µg in ≤ 20 µL)

-

Denaturation buffer (containing NaOH)

-

Desalting columns

-

Desulfonation buffer (containing NaOH)

-

TE buffer

Workflow:

Caption: A streamlined workflow for DNA methylation analysis.

Procedure:

-

DNA Denaturation: Denature up to 2 µg of genomic DNA in a volume of 20 µL with freshly prepared NaOH.

-

This compound Solution Preparation: Freshly prepare the this compound conversion solution. For a rapid protocol, a high concentration (e.g., ~10 M) can be achieved by dissolving ammonium sulfite monohydrate and sodium bisulfite in a 45% this compound solution.[1]

-

Bisulfite Reaction: Add the hot this compound solution to the denatured DNA, vortex immediately, and incubate for 1 hour at 70°C in the dark.[1]

-

Desalting: Purify the DNA from the bisulfite solution using a desalting column according to the manufacturer's instructions.

-

Desulfonation: Treat the DNA with NaOH to remove the sulfonate groups.

-

Final Purification: Purify the desulfonated DNA and elute in TE buffer. The converted DNA is now ready for downstream applications such as PCR amplification and sequencing.

Expanding Horizons: this compound in RNA Analysis

The application of bisulfite sequencing is not limited to DNA. RNA bisulfite sequencing (RNA-BS) is an emerging technique for detecting 5-methylcytosine (m5C) in RNA, a modification implicated in various cellular processes. While most published protocols for RNA-BS utilize sodium bisulfite, the principles of accelerated conversion with this compound could potentially be adapted for transcriptomic studies, offering a faster workflow for RNA methylation analysis.[6][7] Further research is needed to optimize and validate the use of this compound for robust and efficient RNA conversion.

Conclusion and Future Perspectives

This compound presents a compelling alternative to sodium bisulfite for methylation analysis in genomics, primarily through a significant reduction in reaction time. This acceleration of the bisulfite sequencing workflow can enhance throughput and expedite research timelines. However, researchers must carefully consider the potential for lower conversion efficiency and optimize protocols accordingly. The data suggests that while overall DNA recovery may be lower with this compound, there may be less bias in the recovery of fragments with varying cytosine content.

Future investigations should focus on systematic comparisons of conversion efficiency and DNA degradation between ammonium and sodium bisulfite under various experimental conditions. Furthermore, the exploration of this compound in RNA methylation analysis holds promise for advancing our understanding of the epitranscriptome. As genomics and epigenetics continue to evolve, the refinement of tools and techniques, including the strategic use of reagents like this compound, will be crucial for unlocking new biological insights and developing novel therapeutic strategies.

References

- 1. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine | Springer Nature Experiments [experiments.springernature.com]

Exploratory studies on the effect of ammonium bisulfite on DNA integrity.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of ammonium bisulfite on the integrity of DNA. While a valuable reagent in epigenetic research, its application is associated with significant impacts on DNA structure and stability. This document summarizes key quantitative data, details relevant experimental protocols for assessing DNA damage, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: The Dual Role of this compound

This compound is a chemical compound frequently utilized in molecular biology, most notably for bisulfite sequencing, the gold standard for DNA methylation analysis.[1][2][3] The core principle of this technique lies in the chemical conversion of unmethylated cytosine residues to uracil, while methylated cytosines remain predominantly unchanged.[1][2][3] This differential conversion allows for the single-nucleotide resolution mapping of DNA methylation patterns.

However, the chemical reaction conditions required for this conversion are harsh, involving extremes of pH and temperature, which can lead to significant DNA degradation.[4][5] This degradation primarily occurs through two mechanisms:

-

Depurination: The acidic conditions of the bisulfite reaction can cause the breakage of the N-glycosidic bond between purine bases (adenine and guanine) and the deoxyribose sugar, creating apurinic/apyrimidinic (AP) sites.[5]

-

DNA Strand Breaks: The AP sites are unstable and can lead to the cleavage of the phosphodiester backbone, resulting in single-strand and, subsequently, double-strand breaks.[5]

This guide will delve into the quantifiable effects of bisulfite treatment on DNA integrity and the methodologies used to assess this damage.

Quantitative Analysis of Bisulfite-Induced DNA Damage

The following tables summarize quantitative data from studies investigating the impact of bisulfite treatment on various aspects of DNA integrity. It is important to note that much of the available literature uses sodium bisulfite or commercial kits where the exact bisulfite salt is not specified; however, the fundamental chemical effects are comparable to those of this compound.

| Parameter Assessed | Treatment Conditions | Key Findings | Reference |

| DNA Polymerase Fidelity | E. coli DNA Polymerase I with poly(dA-dT) template | Progressive decrease in enzyme accuracy with increasing bisulfite concentration. At 100 mM sodium bisulfite, there was an approximate 7.5-fold decrease in the fidelity of DNA synthesis. | [1] |

| DNA Fragmentation | Genomic DNA treated with sodium meta-bisulfite | Increased incubation temperature (50°C, 70°C, 80°C) resulted in a visible increase in DNA fragmentation on a gradient PAGE gel. | [6] |

| DNA Recovery after Bisulfite Conversion | Various commercial bisulfite conversion kits | Recovery rates of DNA after conversion were found to be between 18% and 50%, indicating substantial loss of starting material. | [7][8] |

| DNA Degradation Level | Multiplex quantitative real-time PCR (BisQuE) on various kits | Different kits showed varying levels of DNA degradation, highlighting the impact of specific formulations on preserving DNA integrity. | [7][8] |

Table 1: Quantitative Effects of Bisulfite Treatment on DNA Integrity

| Assay | DNA Damage Measured | Principle | Throughput |

| Comet Assay (Single Cell Gel Electrophoresis) | Single and double-strand breaks, alkali-labile sites | Electrophoresis of single-cell nucleoids; fragmented DNA migrates, forming a "comet tail". | Low to Medium |

| TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | DNA fragmentation (3'-OH termini of breaks) | Enzymatic labeling of the free 3'-hydroxyl termini of DNA breaks. | High (Flow Cytometry) |

| Quantitative PCR (qPCR) | Amplifiable DNA templates | Quantification of the amount of intact DNA that can be amplified by PCR. | High |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Apurinic/apyrimidinic (AP) sites | Derivatization of AP sites followed by sensitive quantification. | Low |

Table 2: Common Assays for Assessing DNA Integrity

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess DNA damage induced by agents such as this compound.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. DNA with strand breaks relaxes and migrates out of the nucleoid, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[9]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the desired source (e.g., cultured cells, peripheral blood mononuclear cells).

-

Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow to dry.

-

Embedding Cells: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify at 4°C.

-

Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks.[4]

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

TUNEL Assay for DNA Fragmentation

The TUNEL assay is widely used to detect DNA fragmentation, a hallmark of apoptosis.[11][12]

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs).[11]

Protocol:

-

Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs. The TdT will catalyze the addition of the labeled dUTPs to the ends of the DNA fragments.

-

Detection:

-

For fluorescently labeled dUTPs, the signal can be detected directly using fluorescence microscopy or flow cytometry.

-

For haptens like BrdUTP, an additional step involving a fluorescently labeled anti-hapten antibody is required.

-

-

Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or propidium iodide to visualize all cells.

-

Analysis: Analyze the samples using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells.

Rapid this compound Conversion Protocol

This protocol is adapted for the rapid conversion of unmethylated cytosines in DNA for methylation analysis, but the principles of DNA denaturation and chemical treatment are relevant to studying its effects on DNA integrity.[13]

Materials:

-

Genomic DNA

-

This compound solution (e.g., 45%)

-

Sample denaturation buffer

-

Desalting and desulfonation reagents

Protocol:

-

DNA Denaturation: Denature up to 2 µg of genomic DNA using a freshly prepared denaturation buffer (containing NaOH).

-

Bisulfite Reaction: Add hot (e.g., 70°C) this compound solution to the denatured DNA. Vortex immediately and incubate for 1 hour at 70°C in the dark.

-

Desalting: Remove the bisulfite solution using a DNA cleanup column or other desalting method.

-

Desulfonation: Treat the DNA with a desulfonation buffer (containing NaOH) to remove the sulfonate groups from the uracil residues.

-

Final Cleanup: Purify the converted DNA using a cleanup column and elute in a low-salt buffer.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a key experimental workflow and a putative signaling pathway involved in the cellular response to bisulfite-induced DNA damage.

Caption: Workflow for the Comet Assay to detect DNA strand breaks.

Caption: Putative DNA damage response pathway activated by bisulfite.

Cellular Responses and Signaling Pathways

While studies directly investigating the cellular signaling response to this compound are limited, research on sulfites and other DNA damaging agents provides a strong indication of the likely pathways involved.

Treatment of cells with sulfites has been shown to inhibit cell proliferation, damage mitochondrial integrity, and induce apoptosis in a concentration- and time-dependent manner.[14] This suggests the activation of cellular stress and programmed cell death pathways.

The types of DNA lesions caused by bisulfite, such as AP sites and single-strand breaks, are primarily repaired through the Base Excision Repair (BER) pathway.[15] The BER pathway involves a series of enzymes that recognize the damaged base, excise it, and replace it with the correct one.

More extensive damage, such as double-strand breaks that can arise from the collapse of replication forks at sites of damage, would likely activate broader DNA Damage Response (DDR) pathways.[16] Key signaling kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated in response to DNA damage.[16] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and the histone variant H2AX .[16] Activation of this cascade can lead to several cellular outcomes:

-

Cell Cycle Arrest: To provide time for DNA repair before the damage is replicated.

-

Upregulation of DNA Repair Proteins: To enhance the cell's capacity to fix the lesions.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell may be directed to self-destruct to prevent the propagation of mutations.

Conclusion

This compound is a powerful tool in epigenetic research, but its use comes with the significant caveat of inducing DNA damage. The primary mechanisms of this damage are depurination and subsequent strand breakage, leading to a loss of DNA integrity and a reduction in the amount of amplifiable template. The extent of this damage is influenced by factors such as temperature and incubation time. Researchers utilizing this compound should be aware of these effects and can employ various assays, such as the Comet and TUNEL assays, to assess the integrity of their DNA samples. Understanding the potential for DNA damage and the cellular pathways that respond to it is crucial for the accurate interpretation of data derived from bisulfite-based methodologies and for a broader toxicological assessment of sulfites.

References

- 1. Effects of bisulfite (sulfur dioxide) on DNA synthesis and fidelity by DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfite food and beverage additives - Wikipedia [en.wikipedia.org]

- 3. The fidelity of DNA replication, particularly on GC-rich templates, is reduced by defects of the Fe–S cluster in DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]